Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)
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Overview
Description
Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI) is a complex organic compound with the molecular formula C23H36N2O6 and a molecular weight of 436.54 g/mol . This compound is known for its intricate structure, which includes multiple functional groups such as esters, amides, and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester involves several steps. One common method includes the esterification of heptanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The final step involves the coupling of the phenylmethoxycarbonyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Heptanoic acid, 2-[(phenylmethoxy)carbonyl]amino]-, methyl ester, (S)-
- Heptanoic acid, 4-oxo-7-[(phenylmethoxy)carbonyl]amino]-
- Heptanoic acid, 3,7-bis[(phenylmethoxy)carbonyl]amino]-, methyl ester, ®-
Uniqueness
Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C22H35NO5 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S,5R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |
InChI |
InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18-,20+/m1/s1 |
InChI Key |
PCUHBNWYHLQSBO-POAQFYNOSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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